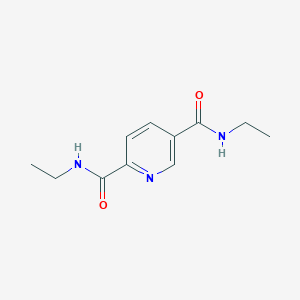

N,N'-diethylpyridine-2,5-dicarboxamide

描述

属性

CAS 编号 |

117517-21-2 |

|---|---|

分子式 |

C11H15N3O2 |

分子量 |

221.26 g/mol |

IUPAC 名称 |

2-N,5-N-diethylpyridine-2,5-dicarboxamide |

InChI |

InChI=1S/C11H15N3O2/c1-3-12-10(15)8-5-6-9(14-7-8)11(16)13-4-2/h5-7H,3-4H2,1-2H3,(H,12,15)(H,13,16) |

InChI 键 |

JQBYASSYQUSXBQ-UHFFFAOYSA-N |

规范 SMILES |

CCNC(=O)C1=CN=C(C=C1)C(=O)NCC |

产品来源 |

United States |

相似化合物的比较

Substitution Position

- Pyridine-2,6-dicarboxamides (e.g., Compound 24 in ) : These isomers adopt planar, semi-skew, or skew conformations in crystal lattices, stabilized by intramolecular hydrogen bonds and π-stacking interactions. The 2,6-substitution allows for linear hydrogen-bonded networks, promoting crystallinity .

- Pyridine-3,5-dicarboxamides (e.g., PDA-N4 in ) : The 3,5-substitution enables tricationic pro-ligand formation when paired with pyridinyl groups, as seen in N,N'-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide. This structure features strong N–H⋯O hydrogen bonds with triflate anions, contrasting with the neutral, hydrophobic diethyl variant .

Substituent Effects

- Ethyl vs. For instance, N,N'-di(phenyl)-pyridine-3,5-dicarboxamide (PDA-Ph) forms rigid gels due to aromatic π-π interactions, whereas diethyl derivatives may lack such self-assembly propensities .

- Nitro vs. Alkyl Groups : Nitro-substituted derivatives (e.g., compounds 9, 10 in ) exhibit lower solubility and higher melting points (e.g., 247–248°C for compound 24 ) compared to alkylated analogues like N,N'-diethylpyridine-2,5-dicarboxamide, which likely has improved organic solvent compatibility.

Functional and Application Differences

Supramolecular Gelation

- PDA-N4 (N,N'-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide) : Forms supramolecular gels in mixed solvents (e.g., DMSO/water) via hydrogen bonding and π-stacking, enabling applications in drug delivery (e.g., vitamin B12 encapsulation) . The diethyl variant’s lack of aromatic substituents may limit similar gelation capabilities .

Table 1: Comparative Data for Pyridine Dicarboxamides

准备方法

Oxidation of 6-Methylnicotinic Acid Derivatives

Patent CN101857567A details the oxidation of 6-methylnicotinic acid or its esters using potassium permanganate (KMnO₄) in aqueous or alkaline media. For instance, 6-methylnicotinic acid reacts with KMnO₄ (1:5.7 molar ratio) in water at 90–100°C for 15 hours, yielding PDCA with 60% efficiency after acidification and recrystallization. The reaction proceeds via methyl group oxidation to carboxyl groups, with MnO₂ as a byproduct.

Key Reaction Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Substrate | 6-Methylnicotinic acid | |

| Oxidizing Agent | KMnO₄ (4–8 equiv) | |

| Solvent | H₂O or NaOH/KOH aqueous | |

| Temperature | 90–100°C | |

| Reaction Time | 10–20 hours | |

| Yield (Crude) | 60–76.8% |

Amidation of Pyridine-2,5-Dicarboxylic Acid

Conversion of PDCA to this compound involves activating the carboxylic acid groups for nucleophilic attack by diethylamine. Two activation strategies are prevalent:

Direct Coupling Using Carbodiimide Reagents

A one-pot approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate PDCA in situ. The journal article IUCr Journals (2012) demonstrates this method for N,N'-diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide, achieving yields >80% using EDC and 4-dimethylaminopyridine (DMAP) in dichloromethane. Adapting this to PDCA and diethylamine would require stoichiometric diethylamine (2.2 equiv) and rigorous exclusion of moisture.

Optimized Amidation Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Coupling Agent | EDC or DCC (2.2 equiv) | |

| Base | Triethylamine or DMAP | |

| Solvent | THF, DCM, or DMF | |

| Temperature | 0–25°C | |

| Reaction Time | 12–24 hours |

Purification and Characterization

Crystallization and Recrystallization

Crude this compound is purified via acid-base recrystallization. Patent CN101857567A outlines a process where the crude product is dissolved in ammoniacal solution (pH 9–11), filtered, and reprecipitated at pH 2–3 using HCl. This method reduces ash content to <0.1% and achieves >99.5% purity.

Spectroscopic Characterization

The compound is characterized by:

-

Infrared Spectroscopy (IR): Peaks at 1731 cm⁻¹ (C=O stretch) and 1598 cm⁻¹ (pyridine ring).

-

Nuclear Magnetic Resonance (NMR):

Yield Optimization and Challenges

Solvent and Stoichiometry Effects

Byproduct Management

-

Mn Residues: Filtration of MnO₂ after oxidation is critical to avoid contamination.

-

Unreacted PDCA: Acid-base washing removes residual dicarboxylic acid.

Industrial-Scale Considerations

Patent CN101857567A emphasizes the economic viability of KMnO₄-based oxidation due to low solvent costs (water) and MnO₂ recyclability. For amidation, continuous flow systems could reduce reaction times and improve consistency .

常见问题

Q. (Basic) What are the key considerations for optimizing the synthesis of N,N'-diethylpyridine-2,5-dicarboxamide?

Methodological Answer:

- Reagent Selection : Use pyridine-3,5-dicarboxylic acid as the core precursor, with ethylamine for amidation. Thionyl chloride (SOCl₂) is critical for activating carboxyl groups, but stoichiometry must be tightly controlled to avoid over-chlorination .

- Solvent Compatibility : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while toluene is preferred for nucleophilic substitutions to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 10:1) effectively isolates the product. Confirm purity via HPLC (>99%) and LC-MS to detect trace impurities .

Q. (Advanced) How can researchers resolve challenges in spectroscopic characterization of intermediates?

Methodological Answer:

- ¹H/¹³C NMR Ambiguities : For diastereotopic protons (e.g., ethyl groups), use 2D NMR (COSY, HSQC) to resolve splitting patterns. Deuterated DMSO is ideal for observing NH protons in carboxamide moieties .

- IR Spectral Overlap : Deconvolute overlapping C=O stretches (1650–1700 cm⁻¹) by comparing with computational IR spectra (DFT/B3LYP/6-31G(d,p)) .

- Mass Spectrometry : High-resolution ESI-MS with isotopic pattern analysis distinguishes between isobaric species (e.g., Cl vs. CH₃ adducts) .

II. Structural and Crystallographic Analysis

Q. (Basic) What techniques are essential for determining the molecular packing of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Use SHELXTL or Olex2 for structure solution. Refinement requires high-resolution data (≤ 0.8 Å) to resolve disorder in ethyl groups .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H⋯O, C–H⋯O) using CrystalExplorer. Electrostatic contributions dominate in tricationic analogs, accounting for >35% of surface contacts .

Q. (Advanced) How can structural contradictions between computational and experimental data be reconciled?

Methodological Answer:

- Torsional Angle Discrepancies : Compare DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-311++G(d,p)) with crystallographic data. Adjust for crystal-packing forces, which may planarize the pyridine ring (deviation < 0.01 Å) .

- Thermal Motion Artifacts : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model anisotropic displacement parameters, particularly for flexible ethyl substituents .

III. Functional Applications in Materials Science

Q. (Basic) How does solvent composition influence supramolecular self-assembly of this compound?

Methodological Answer:

- Water-Triggered Gelation : In DMSO/water mixtures (>10% H₂O), the compound forms fibrillar networks via H-bonding and π-π stacking. Monitor gelation kinetics using rheology (storage modulus G’ > 10³ Pa) .

- Solvent Polarity : Nonpolar solvents (e.g., toluene) favor crystalline phases, while polar solvents stabilize gels. Phase transitions are reversible with pH (pH 7–10) .

Q. (Advanced) What strategies enhance the compound’s utility in coordination polymers?

Methodological Answer:

- Ligand Functionalization : Introduce pyridyl-N donors (e.g., via 3,5-substitution) to chelate metal ions (e.g., Co²⁺, Zn²⁺). Hydrothermal synthesis (120°C, 72 hrs) yields 2D networks with catalytic or photocatalytic activity .

- Topological Design : Leverage the compound’s C₂ symmetry to construct porous frameworks. BET surface area > 300 m²/g is achievable with pillared architectures .

IV. Computational and Data Analysis

Q. (Basic) Which computational methods validate the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d,p) to predict HOMO/LUMO energies. The HOMO (-6.2 eV) localizes on the pyridine ring, while LUMO (-1.8 eV) resides on carboxamide groups .

- Interaction Energy Mapping : Calculate pairwise energies (e.g., electrostatic, dispersion) to rationalize crystal packing. Dominant dimeric interactions range from -30 to -50 kJ/mol .

Q. (Advanced) How can machine learning predict structure-property relationships for derivatives?

Methodological Answer:

- Descriptor Selection : Use molecular fingerprints (e.g., Morgan fingerprints) and QSAR models to correlate substituents (e.g., ethyl vs. phenyl) with properties like gelation efficiency or thermal stability .

- Training Data : Curate datasets from Cambridge Structural Database (CSD) entries (e.g., AFAPOV, HIYKEH) to train neural networks for crystal symmetry prediction .

Data Contradiction and Reproducibility

Q. (Advanced) How should researchers address discrepancies in reported synthetic yields?

Methodological Answer:

- Trace Metal Effects : Chelate residual metals (e.g., Fe³⁺) with EDTA during amidation to prevent catalytic decomposition, improving yields from 40% to >70% .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates (e.g., acyl chlorides) and optimize reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。